Eviunis

Descripción

Propiedades

Número CAS |

3615-82-5 |

|---|---|

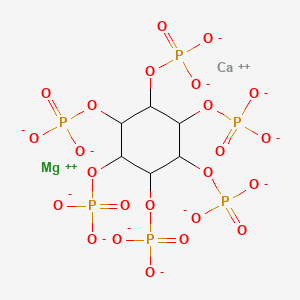

Fórmula molecular |

C6H14CaMgO24P6 |

Peso molecular |

720.39 g/mol |

Nombre IUPAC |

calcium;magnesium;[2,3,4-tris[[hydroxy(oxido)phosphoryl]oxy]-5,6-diphosphonooxycyclohexyl] hydrogen phosphate |

InChI |

InChI=1S/C6H18O24P6.Ca.Mg/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;/q;2*+2/p-4 |

Clave InChI |

JWJNVODPOMYTLT-UHFFFAOYSA-J |

SMILES canónico |

C1(C(C(C(C(C1OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)O)OP(=O)(O)O.[Mg+2].[Ca+2] |

Color/Form |

Free flowing white powder |

Otros números CAS |

3615-82-5 |

Descripción física |

White solid; [Hawley] White powder; [MSDSonline] |

Pictogramas |

Irritant |

Solubilidad |

Slightyl sol in water |

Sinónimos |

Acid, Phytic Calcium Phytate Hexakisphosphate, Inositol Hexaphosphate, Inositol Inositol Hexakisphosphate Inositol Hexaphosphate Phytate Phytate, Calcium Phytate, Sodium Phytic Acid Phytin Sodium Phytate |

Origen del producto |

United States |

Phytin: Fundamental Biological and Chemical Contexts

Myo-Inositol Hexakisphosphate (InsP6) as the Core Chemical Entity

Phytin is the salt form of myo-inositol hexakisphosphate (InsP6). imrpress.com The core of the phytin molecule is myo-inositol, a six-carbon cyclic polyol, which is phosphorylated to create myo-inositol hexakisphosphate. researchgate.netresearchgate.net This molecule has a strong tendency to chelate with various di- and trivalent cations, such as calcium, magnesium, iron, and zinc, forming insoluble complexes. researchgate.netnih.gov The chemical formula for the fully protonated form, phytic acid, is C₆H₁₈O₂₄P₆. nih.gov In its salt form, known as phytate, it forms complexes with these minerals. nih.gov The stable conformation of myo-inositol hexakisphosphate has one phosphate (B84403) group in an axial position and the other five in equatorial positions. researchgate.netresearchgate.net

Natural Occurrence and Distribution of Phytin in Biological Systems

Phytin is a ubiquitous component in eukaryotic cells and is the main storage form of phosphorus in plants, particularly in their seeds. frontiersin.orgnih.gov It can account for up to 80% of the total phosphorus in seeds and can constitute as much as 1.5% of the seed's dry weight. nih.gov Beyond seeds, phytin is also found in other plant parts like pollen, roots, and tubers. researchgate.netmdpi.com

Localization within Plant Tissues and Organelles

The accumulation of phytin occurs in specific locations within plant tissues and cells. In many cereals like wheat, barley, and rice, phytin is predominantly stored in the aleurone layer of the kernel. researchgate.netnih.gov In contrast, for maize, about 90% of the phytin is found in the germ portion of the kernel. researchgate.net At the subcellular level, phytin accumulates in protein storage vacuoles, where it forms structures known as globoids. nih.gov These globoids are essentially mineral-rich inclusions within the protein bodies of the seed. In some cases, phytin transport into the vacuole is facilitated by specific transporters, or it may reach the vacuole through vesicle transport from the endoplasmic reticulum. researchgate.net In leaves, iron, which can be chelated by phytin, is primarily found in and around vascular tissues and within chloroplasts. nih.govfrontiersin.org

Diversity Across Plant Species

The concentration of phytin varies significantly among different plant species and even between different varieties of the same species. nih.gov Legumes and cereals are particularly rich sources of phytin. researchgate.net The distribution within the seed also shows species-specific patterns; for instance, in wheat, barley, and rice, the majority of phytin is in the aleurone cells, while in maize, it is concentrated in the embryo. nih.gov

Interactive Table: Phytin Content in Various Plant Seeds

| Plant Species | Common Name | Phytin Content (% of total phosphorus) | Primary Location in Seed |

| Zea mays | Maize | Up to 90% | Germ (Embryo) |

| Triticum aestivum | Wheat | 60-80% | Aleurone Layer |

| Oryza sativa | Rice | 60-80% | Aleurone Layer |

| Hordeum vulgare | Barley | 60-80% | Aleurone Layer |

| Glycine max | Soybean | Varies | Cotyledons |

| Phaseolus vulgaris | Common Bean | Varies | Cotyledons |

Biosynthesis Pathways of Phytin in Plants

The synthesis of phytin in plants is a multi-step process that begins with the creation of myo-inositol and proceeds through a series of phosphorylation reactions. nih.gov It is generally accepted that there are two primary pathways for phytin biosynthesis: a lipid-dependent pathway that is common in all plant tissues, and a lipid-independent pathway that is predominant in seeds. nih.govresearchgate.netresearchgate.net

Myo-Inositol Synthesis as a Precursor

The journey to phytin begins with the synthesis of myo-inositol from glucose. plantcelltechnology.com Glucose is first converted to glucose-6-phosphate. researchgate.netplantcelltechnology.com The rate-limiting step in myo-inositol biosynthesis is the conversion of glucose-6-phosphate to myo-inositol-1-phosphate (MIP), a reaction catalyzed by the enzyme myo-inositol-1-phosphate synthase (MIPS). researchgate.netnih.gov Myo-inositol-1-phosphate is then dephosphorylated by myo-inositol monophosphatase (IMP) to yield free myo-inositol. researchgate.net

Sequential Phosphorylation Mechanisms

Following the synthesis of myo-inositol, a series of sequential phosphorylation steps occur to form myo-inositol hexakisphosphate. This process is carried out by a number of specific inositol (B14025) phosphate kinases. researchgate.net The initial phosphorylation of myo-inositol to inositol monophosphate is catalyzed by myo-inositol kinase (MIK). nih.gov Subsequent phosphorylation steps are carried out by other kinases, such as inositol polyphosphate kinases (IPKs), which progressively add phosphate groups to the inositol ring until InsP6 is formed. nih.gov For instance, the production of InsP2 from InsP1 requires a monophosphate kinase. researchgate.net

Compartmentalization of Phytin Synthesis

The biosynthesis of phytin (also known as phytic acid or inositol hexakisphosphate, InsP6) is a complex, multi-step process that is spatially organized across different subcellular compartments within plant cells. This compartmentalization is crucial for regulating the metabolic flux, managing precursor pools, and sequestering the final product. umn.edu The synthesis pathway involves enzymes located in the cytosol, nucleus, and endoplasmic reticulum, with the final accumulation of phytin occurring in the vacuole. nih.govbiorxiv.org

The production of phytin generally follows two primary routes: a "lipid-dependent" pathway and a "lipid-independent" pathway. researchgate.net The lipid-dependent route involves the phosphorylation of phosphatidylinositol (PtdIns) and is active in various plant tissues, while the lipid-independent pathway, involving the sequential phosphorylation of myo-inositol, is considered the predominant route for phytin accumulation in seeds. researchgate.net The localization of the enzymes involved in these pathways dictates where each step of the synthesis occurs.

A central finding in the study of phytin synthesis is the dual localization of many key enzymes in both the cytosol and the nucleus. nih.gov This suggests a complex regulatory network that may link phytin metabolism with nuclear signaling events. For instance, enzymes such as myo-inositol-3-phosphate synthase (MIPS), inositol polyphosphate kinases (IPK2α, IPK2β, IPK1), and inositol 1,4,5-trisphosphate kinase (ITPK1) have all been identified in both cellular compartments in the model plant Arabidopsis. nih.gov

The initial step of the pathway, the conversion of D-glucose-6-phosphate to myo-inositol 3-phosphate, is catalyzed by MIPS. nih.govresearchgate.net This product is then dephosphorylated to free myo-inositol by inositol monophosphate phosphatase (IMP). nih.govresearchgate.net These foundational steps provide the precursor for the subsequent phosphorylation cascade.

In the lipid-independent pathway, a series of specific inositol phosphate kinases act sequentially to phosphorylate the myo-inositol ring, ultimately yielding InsP6. nih.gov Key enzymes in this cascade, including myo-Inositol Kinase (MIK) and various IPKs, are found in the cytosol and nucleus, highlighting these compartments as the primary sites of phytin synthesis. nih.govmdpi.com

For the lipid-dependent pathway, the synthesis of the precursor phosphatidylinositol (PtdIns) occurs at the endoplasmic reticulum (ER). biorxiv.org PtdIns is formed through the activity of PtdIns synthase (PIS), which conjugates myo-inositol with a cytidine (B196190) diphosphate (B83284) (CDP)-activated diacylglycerol (DAG) backbone. biorxiv.org From the ER, PtdIns can be transported to other membranes, including the Golgi apparatus and peroxisomes. biorxiv.org The headgroup of PtdIns is then phosphorylated to produce phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2), which can be cleaved to release inositol 1,4,5-trisphosphate (Ins(1,4,5)P3), a key signaling molecule and an intermediate that can be further phosphorylated to phytin. nih.gov

Regardless of the pathway, the final synthesized phytin is transported for storage. During seed development, phytin accumulates to high levels in specialized vacuolar inclusions called globoids, which are housed within protein bodies. nih.gov This transport into the vacuole is an active process mediated by specific transporters. Research has identified an ABC transporter, Multidrug Resistance-Associated Protein 5 (MRP5), as the key transporter responsible for moving InsP6 across the vacuolar membrane in Arabidopsis. mdpi.comnih.gov This final sequestration step is vital for storing phosphorus and minerals that will be used during seed germination. nih.govwikipedia.org

Research Findings on Enzyme Localization

Detailed studies have pinpointed the subcellular locations of the core enzymes involved in the phytin biosynthetic pathway. The distribution of these enzymes across different compartments underscores the coordinated cellular effort required for phytin production and accumulation.

| Enzyme/Protein | Abbreviation | Function | Reported Subcellular Location(s) |

| myo-Inositol-3-Phosphate Synthase | MIPS | Converts D-glucose-6-phosphate to myo-inositol 3-phosphate. nih.gov | Cytosol, Nucleus nih.gov |

| Inositol Monophosphate Phosphatase | IMP | Dephosphorylates myo-inositol 3-phosphate to myo-inositol. nih.gov | Cytosol researchgate.net |

| Phosphatidylinositol Synthase | PIS | Synthesizes phosphatidylinositol (PtdIns) from myo-inositol and CDP-DAG. biorxiv.org | Endoplasmic Reticulum (ER) biorxiv.org |

| myo-Inositol Kinase | MIK | Phosphorylates the 3-position of myo-inositol. mdpi.com | Cytosol, Nucleus nih.gov |

| Inositol Polyphosphate Kinase 2 | IPK2 (α and β) | Phosphorylates inositol phosphates at multiple positions. nih.govresearchgate.net | Cytosol, Nucleus nih.gov |

| Inositol Pentakisphosphate 2-Kinase | IPK1 | Catalyzes the final step in InsP6 synthesis. mdpi.com | Cytosol, Nucleus nih.gov |

| Inositol 1,4,5-Trisphosphate Kinase | ITPK1 | Phosphorylates Ins(1,4,5)P3. nih.gov | Cytosol, Nucleus nih.gov |

| Multidrug Resistance-Associated Protein 5 | MRP5 | Transports InsP6 across the vacuolar membrane. mdpi.com | Vacuolar Membrane (Tonoplast) mdpi.comnih.gov |

Phytin S Multifaceted Biological Roles in Plants

Phosphorus Homeostasis and Storage Mechanisms

Phytin is the major repository of phosphorus in many plant tissues, accounting for a significant percentage of the total phosphorus content, especially in seeds. researchgate.netoup.com In mature seeds, phytin-bound phosphate (B84403) can represent 50% to over 80% of the total phosphorus. oup.com This stored phosphorus is vital for the initial growth and development of seedlings before they can efficiently acquire nutrients from the soil. researchgate.netchemicalbook.com While seeds are the primary storage organs, phytin can also be found in other plant tissues like leaves, roots, and pollen, where it may serve as a temporary phosphate reserve. au.dkcambridge.org The deposition of phytin in seeds occurs rapidly during development and is primarily localized within single-membrane storage microbodies known as protein bodies, often appearing as discrete inclusions called globoids. researchgate.netau.dk The hydrolysis of phytin by the enzyme phytase during germination releases inorganic phosphate, making it available for the metabolic needs of the growing seedling. oup.comau.dk

Cation Sequestration and Mobilization within Plant Systems

Beyond phosphorus storage, phytin exhibits a strong capacity to chelate, or bind, metallic cations. researchgate.netijcmas.comresearchgate.netoup.com This polyanionic molecule at physiological pH effectively sequesters essential macro- and micro-nutrients, including potassium (K), magnesium (Mg), calcium (Ca), iron (Fe), zinc (Zn), and manganese (Mn). researchgate.netijcmas.comresearchgate.netoup.comcambridge.org These cation-phytin complexes, forming the substance referred to as phytin, are predominantly stored within the globoids of protein storage vacuoles in seeds. oup.comau.dk The sequestration of these cations is crucial for their storage and subsequent mobilization during seed germination and seedling establishment. researchgate.netoup.comcambridge.org The release of these bound minerals, along with phosphate, is facilitated by the action of phytase enzymes during germination, providing the developing seedling with essential nutrients. oup.comau.dk The ratio of certain cations, such as the (Mg + Ca)/K ratio, can influence the size and frequency of globoids within seed tissue. cambridge.org

Contributions to Seed Physiology and Development

Phytin plays a critical role in various aspects of seed physiology and development. Its accumulation during seed maturation is a significant event, with its deposition patterns varying among different plant species and seed types. au.dk For instance, in monocots like rice and wheat, phytin is mainly found in the outer layers (aleurone and pericarp) and the germ, while in legumes and oilseeds, it is stored in the endosperm and cotyledons. au.dk Maize is an exception, with a large proportion of phytin concentrated in the germ. oup.comau.dk

Energy Reserve Functionality

While primarily recognized as a phosphorus and mineral store, phytin can also contribute to the energy resources available to the developing seedling. au.dk The hydrolysis of phytin releases inositol (B14025), which can be metabolized, and the release of phosphate groups also involves energy considerations. au.dk The lower inositol phosphates resulting from phytin breakdown are also implicated in signal transduction pathways essential for plant development. au.dk

Embryo Protection and Viability Factors

Phytin contributes to the protection and viability of the plant embryo within the seed. ijcmas.comresearchgate.netoup.com Its role as a chelator of metal ions, particularly iron, is significant in mitigating oxidative stress, which can damage cellular components and compromise seed longevity. ijcmas.comoup.com By binding free iron, phytin can prevent the generation of reactive oxygen species through the Fenton reaction, thus safeguarding the embryo during maturation and storage. ijcmas.comoup.com Furthermore, the stored reserves of phosphorus and mineral cations within phytin are essential for successful germination and the initial growth of the seedling, directly supporting embryo viability. researchgate.netoup.commdpi.com Some studies suggest that phytin acts as a "shelter factor" for the maturing embryo, maintaining phosphate homeostasis and protecting against oxidative damage. ijcmas.comresearchgate.net The presence of sufficient phosphorus stored as phytin in seeds is considered vital for germination and successful seedling growth. researchgate.net

Participation in Plant Stress Responses and Adaptations

Phytin is involved in plant responses and adaptations to various environmental stresses. Its role in nutrient storage and mobilization is inherently linked to a plant's ability to cope with nutrient deficiencies. Furthermore, its antioxidant properties contribute to stress tolerance.

Oxidative Stress Mitigation Mechanisms

Phytin plays a direct role in mitigating oxidative stress in plants, particularly during seed maturation and under certain environmental challenges. ijcmas.comresearchgate.netoup.comchemicalbook.comau.dknih.gov Its ability to chelate transition metals like iron and copper is central to this function. ijcmas.comoup.commedkoo.com These metals can catalyze the formation of harmful reactive oxygen species (ROS) through processes like the Fenton reaction. ijcmas.comoup.com By binding these metal ions, phytin reduces their availability to participate in ROS-generating reactions, thereby protecting cellular components, such as lipids, proteins, and DNA, from oxidative damage. ijcmas.comoup.com This protective mechanism is particularly important in dry seeds, which are metabolically less active but still susceptible to oxidative damage over time, impacting seed longevity and viability. oup.comfrontiersin.org Research using low phytic acid mutants in maize has provided evidence for phytin's role in protecting against oxidative stress and its antioxidant action during seed maturation. ijcmas.comoup.com Phytin is considered a signal transducer for appropriate responses to oxidative stress and actively detoxifies reactive oxygen species during seed development. ijcmas.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Phytin (Calcium Magnesium Salt of Phytic Acid) | 3615-82-5 nih.govthegoodscentscompany.comnih.govbocsci.com |

| Phytic Acid (myo-inositol hexakisphosphate) | 890 uni.lufishersci.canih.govepa.gov |

| Calcium Phytate | 7776-28-5 chemicalbook.comlookchem.com |

| Magnesium Phytate | Not specifically listed with CID for the salt, but Magnesium has CID 5462224 nih.gov |

| Potassium Phytate | Not specifically listed with CID for the salt, but Potassium has CID 5460341 nih.gov |

| Iron Phytate | Not specifically listed with CID for the salt, but Iron has CID 23930 nih.gov |

| Zinc Phytate | Not specifically listed with CID for the salt, but Zinc has CID 3432 researchgate.net |

| Manganese Phytate | Not specifically listed with CID for the salt, but Manganese has CID 23931 researchgate.net |

Data Tables

Based on the provided text, explicit quantitative data suitable for interactive data tables is limited. However, the text mentions the percentage of total phosphorus stored as phytin in certain seeds and the localization of phytin in different seed parts. This information can be presented in a static table format.

Table 1: Phytin as a Percentage of Total Phosphorus in Seeds

| Seed Type | Percentage of Total Phosphorus as Phytin | Source(s) |

| Mature Seeds (General) | 50% to >80% | oup.com |

| Cereal Grains and Legumes | 60%-90% | researchgate.net |

| Soybean | 53% | au.dk |

| Wheat | 72% | au.dk |

Table 2: Phytin Localization in Seeds

| Seed Type | Primary Localization | Secondary Localization | Source(s) |

| Monocots (General) | Outer layers (aleurone, pericarp), Germ | - | au.dk |

| Rice (Oryza sativa L.) | Outer layers (80%) | Germ (scutellum and embryo) (7.6%) | au.dk |

| Wheat (Triticum aestivum L.) | Outer layers (87%) | Germ (12.9%) | au.dk |

| Maize (Zea mays) | Germ (88% or 95%) | Aleurone layer (remainder) | oup.comau.dk |

| Legumes and Oilseeds | Endosperm, Cotyledons | - | au.dk |

Drought Tolerance Modulation

Phytin and other inositol phosphates have been implicated in plant responses to abiotic stresses, including drought. Myo-inositol, a precursor to phytin, plays a significant role in plant growth and development and is involved in the synthesis of metabolites important for stress tolerance, such as ascorbate (B8700270) and pinitol. oup.com Studies have shown that genes involved in inositol metabolism are transcriptionally induced under drought stress conditions. oup.com

One mechanism by which inositol phosphates may influence drought tolerance is through their involvement in abscisic acid (ABA) signaling and the regulation of stomatal closure. InsP3 is known to trigger stomatal closure by inducing Ca2+ release in guard cells, a process vital for conserving water and ensuring plant survival under drought. ijcmas.comresearchgate.net Transgenic Arabidopsis thaliana plants expressing a mammalian inositol polyphosphate 5-phosphatase, which hydrolyzes InsP3, exhibited increased drought tolerance and reduced water loss. mdpi.comnih.gov These transgenic plants showed altered responses to ABA, with stomata being less responsive to the inhibition of opening by ABA but more sensitive to ABA-induced closure. mdpi.comnih.gov This suggests that modulating inositol phosphate levels can impact stomatal behavior and contribute to drought tolerance.

Furthermore, research in chickpea (Cicer arietinum L.) has linked variation in a gene involved in myo-inositol monophosphatase activity, which can affect phytic acid content, to drought tolerance. oup.com Alleles of a simple sequence repeat marker located in the 5'UTR of this gene were associated with both phytic acid content and drought tolerance, suggesting a potential regulatory role of phytic acid levels in conferring drought tolerance in natural chickpea populations. oup.com

While the direct role of phytin (InsP6) in drought tolerance modulation is still being explored, its connection to the broader inositol phosphate signaling network, particularly its influence on ABA-mediated stomatal control and the involvement of related metabolic pathways, highlights its potential significance in a plant's response to water stress.

Senescence and Apoptosis Regulation

Inositol phosphates, including phytin, are thought to play roles in regulating cellular processes such as senescence and apoptosis (programmed cell death) in plants. In aerobic cellular environments, unchelated iron cations can lead to the generation of reactive oxygen species (ROS), which can damage cellular molecules and structures, potentially causing cell senescence and apoptosis. ijcmas.com Phytin has a strong tendency to chelate metallic cations like iron, calcium, magnesium, manganese, and zinc, forming insoluble complexes. researchgate.netijcmas.comijcmas.com This chelating ability may help to sequester iron and mitigate oxidative stress, thereby potentially preventing premature senescence and apoptosis. ijcmas.com

Studies in mammalian cells have demonstrated that inositol hexakisphosphate kinase-2 (IP6K2), an enzyme involved in the synthesis of inositol pyrophosphates from InsP6, influences apoptotic cell death. pnas.org While this research is in mammalian systems, it suggests a potential link between inositol phosphate metabolism and the regulation of apoptosis. In plants, myo-inositol metabolism is also implicated in programmed cell death and the generation of ROS, as well as the regulation of defense-related gene expression. researchgate.net

Although direct detailed research specifically on phytin's role in regulating senescence and apoptosis in plants is less extensive compared to its other functions, its capacity to chelate metals and its position within the inositol phosphate signaling network suggest a plausible involvement in these processes, likely related to managing oxidative stress and influencing cellular fate.

Putative Roles in Plant Disease Resistance

Phytin and other inositol polyphosphates are increasingly recognized for their potential roles in plant defense mechanisms against pathogens. Several studies point to an involvement of inositol phosphates (InsPs) in wound response and disease resistance in plants. frontiersin.orgfrontiersin.org Arabidopsis plants with reduced levels of InsP3 due to the expression of human inositol phosphate 5-phosphatase were found to be more susceptible to the cabbage moth Plutella xylostella. frontiersin.orgfrontiersin.org

Inositol hexakisphosphate (InsP6), or phytate, has been suggested to play an important role in maintaining basal resistance to plant pathogens. nih.govoup.com Studies using Arabidopsis mutants defective in the production of InsP6 have shown compromised defense against various pathogens, including bacterial (Pseudomonas syringae), viral (Tobacco Mosaic Virus), and necrotrophic fungal (Botrytis cinerea) pathogens. frontiersin.orgoup.com This suggests that InsP6 is essential for effective basal resistance. nih.gov

While some studies indicate the importance of InsP6 in basal defenses, others suggest that higher inositol pyrophosphates (InsP7 and InsP8), synthesized from InsP6, might be more directly involved in regulating basal immunity and salicylic (B10762653) acid (SA)-mediated defense. frontiersin.org Mutants with reduced phytic acid levels have sometimes displayed comparable PAMP-triggered immunity (PTI) to wild-type plants, leading to the hypothesis that InsP6 might not directly trigger defenses but rather contribute through its role as a precursor for other signaling molecules. frontiersin.org

Inositol phosphates are also linked to jasmonic acid (JA)-dependent responses, another key pathway in plant immunity. researchgate.netoup.com InsP5 has been found as part of the jasmonate co-receptor complex, and mutants lacking a kinase involved in phosphorylating InsP5 showed altered jasmonic acid perception. mdpi.com This connection highlights the intricate interplay between inositol phosphate signaling and hormonal pathways regulating plant defense.

Enzymatic Hydrolysis of Phytin: Phytase Systems and Degradation Pathways

Classification and Diversity of Phytase Enzymes

Phytases (myo-inositol hexakisphosphate phosphohydrolases) are a diverse group of phosphatases that catalyze the stepwise removal of phosphate (B84403) groups from phytic acid. researchgate.netnih.gov They are broadly classified based on several criteria, including their source, optimal pH, the initial position of phosphate hydrolysis on the myo-inositol ring, and their catalytic structural motifs. ijcmas.com

Based on the position of the first phosphate hydrolyzed, the International Union of Biochemistry and Molecular Biology (IUBMB) recognizes three main types of phytases nih.govnih.gov:

3-phytase (EC 3.1.3.8): Initiates hydrolysis at the C3 position of the myo-inositol ring.

4/6-phytase (EC 3.1.3.26): Initiates hydrolysis at the C4 or C6 position.

5-phytase (EC 3.1.3.72): Initiates hydrolysis at the C5 position. nih.gov

Structurally, phytases are categorized into four distinct classes based on their protein fold and catalytic mechanism wikipedia.orgrcsb.org:

Histidine Acid Phosphatases (HAPs): This is the most common and extensively studied class, found in fungi, bacteria, yeasts, and plants. wikipedia.orgfrontiersin.org They share a conserved active site motif, RHGXRXP. ijcmas.com

Beta-Propeller Phytases (BPPs): Named for their unique propeller-like protein structure, these enzymes are typically found in bacteria, such as Bacillus species. nih.govrcsb.org

Purple Acid Phosphatases (PAPs): These are metalloenzymes containing metal ions in their active site, which gives them a characteristic purple color. rcsb.org A PAP with phytase activity has been isolated from germinating soybean cotyledons. wikipedia.org

Protein Tyrosine Phosphatase-like Phytases (PTP-like phytases): A smaller class of phytases that share structural and mechanistic similarities with protein tyrosine phosphatases. wikipedia.orgrcsb.org

Phytase activity is naturally present in various plant tissues, particularly in the seeds and grains of cereals like wheat, barley, and rice, as well as in legumes such as peas. frontiersin.orgnih.govresearchgate.net This endogenous phytase plays a role during germination, mobilizing stored phosphorus for the growing embryo. nih.gov

Plant-derived phytases, however, exhibit certain limitations. Their activity is often optimal within a narrow temperature range of 40–60°C and they tend to become unstable at pH values below 4.0 or above 7.0. frontiersin.org For instance, a unique alkaline phytase found in lily pollen shows maximum activity at a pH of 8.0 and a temperature of 55°C. nih.gov The development of cost-effective methods for synthesizing and extracting plant phytases on a large scale remains a significant challenge. frontiersin.org

Microorganisms, including bacteria, filamentous fungi, and yeasts, are the most significant and commercially viable sources of phytases due to their high production yields and diverse properties. nih.govfrontiersin.orgfrontiersin.org

Fungal Phytases: Filamentous fungi, especially species of Aspergillus, Penicillium, and Peniophora, are widely used for the industrial production of phytases. nih.govresearchgate.net Aspergillus niger, in particular, is a well-known producer of a highly active extracellular phytase. frontiersin.org Fungal phytases generally exhibit optimal activity in acidic conditions, with pH optima typically ranging from 4.5 to 5.5, and some showing dual pH optima (e.g., 2.5 and 5.5). ijcmas.comnih.gov Their optimal temperatures are usually between 50°C and 60°C. nih.gov

Bacterial Phytases: Various bacteria, including species from the genera Bacillus, Escherichia, Pseudomonas, and Enterobacter, are known to produce phytases. nih.gov Bacterial phytases often display a broader range of optimal conditions compared to their fungal counterparts. For example, phytase from E. coli has an acidic pH optimum around 4.5, whereas phytases from Bacillus species can have a neutral pH optimum (pH 7.0). nih.gov Notably, some bacterial phytases exhibit greater thermostability and resistance to proteases than many fungal phytases. nih.govtandfonline.com For instance, E. coli phytase has shown high resistance to pepsin and pancreatin. nih.gov

| Source Organism | Enzyme Type | Optimal pH | Optimal Temperature (°C) | Key Characteristics |

|---|---|---|---|---|

| Aspergillus niger | Fungal (HAP) | 2.5 and 5.5 | 55-60 | Widely used commercially, dual pH optima. ijcmas.com |

| Peniophora lycii | Fungal | 4.5-5.5 | ~60 | Good heat stability during feed pelleting. nih.gov |

| Escherichia coli | Bacterial | 4.5 | 55-60 | High resistance to proteolytic enzymes like pepsin. nih.govscielo.br |

| Bacillus subtilis | Bacterial (BPP) | 7.0 | ~60 | More thermostable in aqueous solutions compared to many fungal phytases. nih.govnih.gov |

Biochemical Mechanisms of Phytin Hydrolysis

The hydrolysis of phytin by phytase is a complex enzymatic process involving the sequential release of phosphate groups and the interaction of the enzyme with its substrate under specific environmental conditions.

Phytase catalyzes the sequential hydrolysis of phytic acid (myo-inositol-1,2,3,4,5,6-hexakisphosphate or InsP6) into less phosphorylated myo-inositol derivatives and inorganic phosphate. ijcmas.com The process is stepwise, meaning that the enzyme first hydrolyzes the available InsP6 to myo-inositol pentakisphosphate (InsP5), then hydrolyzes InsP5 to tetrakisphosphate (InsP4), and so on, through tris- (InsP3), bis- (InsP2), and mono-phosphate (InsP1) esters of inositol (B14025). nih.govwikipedia.org

The specific pathway of dephosphorylation and the final inositol phosphate products can vary depending on the type of phytase. researchgate.netresearchgate.net For example, most HAP phytases can cleave five of the six phosphate groups, ultimately yielding myo-inositol 2-monophosphate. nih.gov In contrast, studies on Bacillus phytases have shown dephosphorylation proceeding via two independent routes, leading to different myo-inositol trisphosphate isomers. researchgate.net Complete hydrolysis results in the release of all six phosphate groups and a free myo-inositol ring, though this is often incomplete in vivo. nih.gov The accumulation of these lower inositol phosphates (InsP3, InsP4) is a key feature of the reaction, as these intermediates can still have antinutritional properties. acs.orgyoutube.com

The catalytic mechanism and substrate binding are dictated by the specific structural class of the phytase. The active site is typically a positively charged pocket that facilitates electrostatic interactions with the negatively charged phosphate groups of the phytin molecule. rcsb.orgnih.gov

Histidine Acid Phosphatases (HAPs): The catalytic mechanism involves a two-step process. A histidine residue (His) within the highly conserved RHGXRXP motif acts as a nucleophile, attacking a phosphate group on the phytin molecule to form a phosphohistidine (B1677714) intermediate. nih.govnih.gov A nearby aspartic acid (Asp) residue then acts as a proton donor, facilitating the release of the inositol ring with a hydroxyl group. Finally, a water molecule hydrolyzes the phospho-enzyme intermediate, releasing inorganic phosphate and regenerating the enzyme. nih.gov The active site contains an array of positively-charged arginine and lysine (B10760008) residues that bind and position the substrate. rcsb.org

Beta-Propeller Phytases (BPPs): These enzymes have a distinct mechanism that is dependent on calcium ions (Ca²⁺). nih.gov The active site, located on top of the β-propeller structure, contains conserved motifs that bind Ca²⁺. nih.gov The positively charged calcium ions interact with the negatively charged phytate, and this interaction, along with a proton from a water molecule, facilitates the hydrolysis of the phosphate group. nih.gov

Protein Tyrosine Phosphatase-like (PTP-like) Phytases: The mechanism involves a catalytic cysteine (Cys) residue within the characteristic CxxxxxR sequence motif. nih.gov The thiolate anion of the cysteine acts as a nucleophile, attacking a phosphate group to form a phosphocysteine intermediate. An aspartic acid residue then donates a proton to complete the reaction. nih.gov

The efficiency of phytin hydrolysis is significantly influenced by the physicochemical environment, particularly pH and the presence of metal ions.

pH: Every phytase has an optimal pH at which its catalytic activity is maximal. As shown in the table above, this can range from highly acidic (pH 2.5) to neutral (pH 7.0) or even alkaline (pH 8.0). nih.govnih.govnih.gov The pH of the environment affects the ionization state of amino acid residues in the enzyme's active site and the charge of the phytin molecule itself. At a low pH, phytin is less negatively charged, which can influence its ability to bind to the enzyme and to other minerals. youtube.com As pH increases, phytic acid becomes more negatively charged, increasing its potential to chelate metal cations. youtube.com

Ionic Environment: The presence of divalent and trivalent metal cations (e.g., Ca²⁺, Zn²⁺, Fe²⁺, Cu²⁺) can have a profound impact on phytase activity. Phytic acid readily forms insoluble complexes, or phytates, with these cations. nih.govnih.gov The formation of these insoluble phytate-mineral complexes can make the substrate less accessible to the phytase enzyme, thereby inhibiting its activity. nih.govacs.org This is particularly relevant in environments with high mineral concentrations. Conversely, for some phytases like BPPs, specific cations such as Ca²⁺ are essential cofactors for their activity. nih.gov The solubility of these phytate-metal salts is also pH-dependent; for example, calcium-phytate tends to be insoluble at pH levels above 4, which can reduce the efficiency of phytase action in less acidic environments. nih.govacs.org

Genetic and Molecular Regulation of Phytase Expression

The synthesis of phytase is a tightly controlled biological process, governed by a complex network of genetic and molecular mechanisms that vary significantly across different kingdoms of life, including bacteria, fungi, and plants. The expression of phytase-encoding genes is often inducible, triggered by specific environmental cues, most notably nutrient limitation. scielo.brscielo.br

In many microbial species, the presence of inorganic phosphate (Pi) acts as a primary repressor of phytase gene expression. scielo.br When phosphate is scarce, cells activate intricate signaling pathways to upregulate the production of enzymes like phytase, which can liberate phosphate from phytin. scielo.brasm.org This regulation ensures that the enzyme is produced only when needed, conserving cellular resources. Beyond phosphate availability, other factors such as carbon or nitrogen limitation, growth phase, and specific signaling molecules also play crucial roles in modulating phytase expression. scielo.brnih.gov

Regulation in Microorganisms

In bacteria, phytase expression is frequently linked to stress responses and the stationary phase of growth. scielo.br For instance, in Escherichia coli, the expression of the phytase-encoding gene appA is highly dependent on the sigma factor σS (encoded by the rpoS gene), which is a central regulator of genes responsive to the stationary phase. scielo.brscielo.br Similarly, in Serratia plymuthica, the sigma factor RpoS and a two-component global regulatory system, GacA/GacS, are essential for phytase production, which peaks in the late stationary phase. nih.gov

A well-studied mechanism in bacteria is the phosphate starvation-inducible (Pho) regulon. In Bacillus amyloliquefaciens, the phytase gene phyC is a member of this regulon and is controlled by the PhoP-PhoR two-component system. asm.org Under phosphate-limiting conditions, the sensor kinase PhoR phosphorylates the response regulator PhoP, which then binds to the phyC promoter to activate transcription. asm.org Research indicates that PhoP can act as both a positive and negative regulator, suggesting a sophisticated mechanism to fine-tune enzyme levels based on the precise concentration of the activated transcription factor. asm.org

Regulation in Plants

In the plant kingdom, phytase expression is integral to seed development and germination. Generally, phytase is synthesized anew during germination, triggered by the plant hormone gibberellin. frontiersin.org However, cereals of the Triticeae tribe, such as barley and wheat, have evolved a more specialized dual phytase system. frontiersin.orgnih.gov

These cereals express one phytase isoform, PAPhy_a, at high levels during the grain-filling stage of seed development. frontiersin.orgnih.gov This enzyme is then stored in the mature grain, in close proximity to phytin deposits. frontiersin.org The expression of the PAPhy_a gene is dictated by a specific grain-filling active promoter, which contains distinct cis-acting regulatory elements (CREs) that act as binding sites for transcription factors governing its unique spatiotemporal expression pattern. frontiersin.orgnih.gov A second, highly homologous isoform, PAPhy_b, follows the more conventional pattern of being expressed primarily during germination. frontiersin.orgnih.gov This dual system is the result of a gene duplication event, after which the PAPhy_a gene acquired its novel promoter. frontiersin.org

The understanding of these regulatory mechanisms has fueled the development of transgenic plants engineered to express microbial phytase genes. nih.gov This strategy aims to improve phosphorus acquisition from the soil or to enhance the nutritional value of feed. nih.gov The expression of these foreign genes is carefully controlled by selecting specific promoters. For instance, root-specific promoters can be used to drive phytase secretion into the rhizosphere, while embryo-specific promoters, like the globulin-1 promoter in maize, can target phytase accumulation in the seed for nutritional applications. nih.govresearchgate.netresearchgate.net Furthermore, signal peptides are often fused to the phytase protein to direct its transport to specific cellular compartments or for secretion out of the cell. nih.govresearchgate.net

Interactive Data Table: Key Genes and Regulatory Factors in Phytase Expression (This is a simplified, interactive representation. Use the search bar to filter the table by Organism, Gene, or Regulatory Factor.)

| Organism | Gene | Gene Product | Key Regulatory Factor(s) | Mode of Regulation |

| Escherichia coli | appA | Histidine Acid Phytase | σS (RpoS), Phosphate levels | Upregulated in stationary phase and under phosphate starvation. scielo.brscielo.brasm.org |

| Bacillus amyloliquefaciens | phyC | β-propeller Phytase | PhoP-PhoR two-component system | Part of the Pho regulon; induced by phosphate starvation. PhoP acts as a dual activator/repressor. asm.org |

| Serratia plymuthica | Not specified | Intracellular Phytase | GacA/GacS system, RpoS | Global regulators essential for production; expression maximal in late stationary phase. nih.gov |

| Aspergillus niger | phyA, phyB | Histidine Acid Phytase | Phosphate levels, various transcription factors | Repressed by high phosphate. Often requires heterologous expression with strong promoters for high yield. nih.govresearchgate.net |

| Barley (Hordeum vulgare) | PAPhy_a | Purple Acid Phytase | Grain filling-active promoter, Cis-acting regulatory elements (CREs) | Expressed during grain filling and stored in mature grain. frontiersin.orgnih.gov |

| Barley (Hordeum vulgare) | PAPhy_b | Purple Acid Phytase | Gibberellin | Expressed during germination in response to hormonal signals. frontiersin.orgnih.gov |

| Transgenic Plants | Microbial phytase genes (phyA, BsPhyC, etc.) | Various Phytases | Tissue-specific promoters (e.g., globulin-1, pyk10), Constitutive promoters (e.g., CaMV 35S) | Expression is targeted to specific tissues (seeds, roots) to achieve desired agronomic or nutritional traits. nih.govresearchgate.netresearchgate.net |

Phytin S Interaction Chemistry: Chelation and Complex Formation

Chelation Properties with Multivalent Metal Cations

Phytin exhibits a strong propensity to chelate multivalent metal cations, a process that is highly dependent on factors such as pH, the specific metal ion, and the molar ratio of phytin to the metal. frontiersin.orgnih.gov This chelation can lead to the formation of stable, often insoluble, complexes that influence the bioavailability of essential minerals. researchgate.nettdl.org

The interaction between phytin and multivalent metal cations frequently results in the formation of insoluble complexes, particularly under physiological pH conditions. nih.govcerealsgrains.org The solubility of these phytate-metal complexes is markedly influenced by pH. nih.govresearchgate.net Generally, these complexes are more soluble at low pH and become increasingly insoluble as the pH rises. cerealsgrains.orgcerealsgrains.org For instance, magnesium-phytate complexes are almost completely soluble below pH 5 but rapidly decrease in solubility between pH 5 and 7, becoming essentially insoluble above pH 8. cerealsgrains.org Similarly, calcium-phytate complexes show a significant drop in solubility between pH 5.5 and 6.0. cerealsgrains.org

The type of metal cation also plays a crucial role in the solubility of the resulting complex. Trivalent cations like iron (Fe³⁺) and aluminum (Al³⁺) form more insoluble complexes with phytate compared to divalent cations. nih.govplos.org The order of solubility for various metal-phytate complexes is generally as follows: Na, Ca, Mg > Cu, Zn, Mn, Cd > Al, Fe. nih.govplos.org This differential solubility is attributed to the stronger chelation effect of trivalent metal ions. nih.gov The presence of one metal can also influence the precipitation of another; for example, the addition of calcium can drastically reduce the solubility of phytate-zinc, phytate-manganese, and phytate-iron complexes at pH values above 4.4. chalmers.se

Table 1: Solubility of Metal-Phytate Complexes at Different pH Values

| Metal Ion | pH Condition | Solubility | Reference |

| Magnesium (Mg²⁺) | < 5 | Almost completely soluble | cerealsgrains.org |

| 5 - 7 | Rapidly decreasing solubility | cerealsgrains.org | |

| > 8 | Essentially insoluble | cerealsgrains.org | |

| Calcium (Ca²⁺) | 5.5 - 6.0 | Rapid drop in solubility | cerealsgrains.org |

| > ~8 | Maximum binding, low solubility | nih.gov | |

| Various Divalent/Trivalent Metals | Acidic (e.g., pH < 2.5-5) | Generally more soluble | nih.govresearchgate.net |

| Neutral to Alkaline (e.g., pH > 6-7) | Generally insoluble | nih.govresearchgate.net |

This table provides a generalized summary of solubility trends. Actual solubility can be influenced by factors such as the molar ratio of metal to phytate and the presence of other ions.

The formation of phytate-metal complexes is a multifaceted process governed by the speciation of the phytate ligand, which is directly dependent on the pH of the solution. frontiersin.orgnih.gov Phytic acid has twelve ionizable protons, and its degree of protonation changes with pH, affecting its charge and chelating ability. researchgate.netresearchgate.net The interaction with metal ions is also strongly influenced by the metal-to-ligand molar ratio. frontiersin.orgnih.gov

Potentiometric titration studies have revealed that different metal ions interact with phytate at different pH ranges and with varying stoichiometry. For example, the addition of Mg(II) ions affects the titration curve of phytic acid across a wide pH range, indicating complex formation. frontiersin.org Studies on the interaction of Ca(II) with phytate show no significant binding below approximately pH 5. nih.gov Above this pH, the extent of binding is dependent on both pH and the calcium-to-phytate ratio, with maximum binding of 4.8 moles of Ca(II) per mole of phytate occurring at a ratio of 6:1 and a pH above 8. nih.gov

Transition metals like Zn(II) and Cu(II) also form complexes with phytate, and their interaction can begin at lower pH values compared to alkaline earth metals. frontiersin.org For instance, Cu(II) ions compete with the first group of acidic protons of phytic acid for binding sites, indicating complex formation starts at a lower pH. nih.gov The stoichiometry of these complexes can be complex, with evidence for the formation of species such as MeH₅L⁵⁻ and Me₂H₃L⁵⁻ (where Me is a divalent metal and L is the phytate ligand). researchgate.net In a study of a copper-phytate complex, it was found that all six phosphate (B84403) groups of the phytate were involved in coordination with four copper ions. nih.gov

Table 2: Stoichiometry of Selected Metal-Phytate Complexes

| Metal Ion | Molar Ratio (Metal:Phytate) | pH | Complex Species/Binding Ratio | Reference |

| Calcium (Ca²⁺) | 6:1 | > ~8 | 4.8 moles of Ca²⁺ bound per mole of phytate | nih.gov |

| Zinc (Zn²⁺) | Varied | Varied | 1 mole of protons released per mole of added Zn²⁺ at EP2 of titration | frontiersin.org |

| Copper (Cu²⁺) | ≤ 1 | < EP1 of titration | ~1 mole of protons released per 3 moles of added Cu²⁺ | nih.gov |

| Divalent Metals (Me²⁺) | Varied | ~2.5 | MeH₅L⁵⁻ and Me₂H₃L⁵⁻ | researchgate.net |

This table illustrates the complexity of metal-phytate interactions and the influence of experimental conditions on the resulting complexes. EP1 and EP2 refer to equivalence points in potentiometric titrations.

Interactions with Other Macromolecules in Biological Systems

Beyond its interaction with metal ions, phytin also forms complexes with other macromolecules, notably proteins and carbohydrates. These associations are primarily driven by electrostatic interactions and can impact the functionality and digestibility of these macromolecules. researchgate.netresearchgate.net

Phytin's interaction with proteins is significantly influenced by pH. nih.govnih.gov At a pH below the isoelectric point of a protein, when the protein carries a net positive charge, it can directly bind with the negatively charged phytate molecule to form a binary protein-phytate complex. nih.gov These complexes can be resistant to digestion by enzymes like pepsin. researchgate.net

At a pH above the protein's isoelectric point, where the protein is negatively charged, ternary complexes can form. nih.gov In this scenario, a multivalent cation acts as a bridge between the negatively charged protein and the negatively charged phytate. nih.govnih.gov The formation of both binary and ternary complexes can reduce protein solubility and digestibility. researchgate.netresearchgate.net For example, in vitro studies have shown that phytate can precipitate a significant amount of protein at low pH, and the presence of phytase, an enzyme that degrades phytate, can prevent this precipitation. researchgate.netnih.govcapes.gov.br

Phytin can also interact with carbohydrates, such as starch, thereby affecting their digestibility. researchgate.netcambridge.org This interaction can occur through several mechanisms. Phytate may bind directly to starch molecules via hydrogen bonding. mdpi.comresearchgate.net Alternatively, the interaction can be indirect, where phytate binds to proteins that are closely associated with starch granules. cambridge.orgresearchgate.net These interactions can lead to a reduction in starch solubility and digestibility. researchgate.netmdpi.com Studies have shown that the addition of sodium phytate can decrease the rate of starch digestion in vitro. ijpsr.com

Advanced Analytical Methodologies for Phytin Research

Extraction and Sample Preparation Techniques

Effective extraction is the critical first step in phytin analysis, aiming to release phytin from its complexes with proteins and metal ions within the sample matrix. nih.govacademicjournals.org Sample preparation often involves drying and grinding the material to increase the surface area for extraction. nih.gov

Acidic solutions are commonly employed to extract inositol (B14025) phosphates, including phytin, from plant samples. nih.govacademicjournals.orggoogle.com This approach helps to dissociate phytate from complexes with iron and protein. academicjournals.orggoogle.com

Commonly used acidic solvents include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and trichloroacetic acid (TCA). academicjournals.orggoogle.comcerealsgrains.orgresearchgate.net Studies have investigated the effectiveness of different acids and concentrations. For instance, extraction with HCl has been reported to provide consistently higher extraction rates in some cases. academicjournals.org Another study found that a 5% H₂SO₄ solution at pH 0.6 with a 30-minute extraction time yielded the highest amount of phytic acid from rice bran compared to TCA and HCl. academicjournals.orgresearchgate.net Low pH values, typically between 0 and 1, are necessary to effectively dissociate phytate from iron and protein complexes. academicjournals.org Extraction times can vary, with traditional methods using 2-3 hours, although microwave-accelerated extraction can reduce this to as low as 10 minutes. nih.gov Extraction with 3% TCA for 30 minutes with mechanical shaking or 45 minutes with occasional swirling has also been found to be effective, yielding cleaner extracts compared to HCl in some applications. cerealsgrains.org

Precipitation techniques have historically been used for the isolation of phytin, often relying on its ability to form insoluble complexes with multivalent metal ions, particularly ferric iron (Fe³⁺). nih.govcerealsgrains.orgencyclopedia.pub

One classical method involves extracting the sample with HCl and then precipitating phytate by adding an acidic solution of FeCl₃. cerealsgrains.orggoogle.comencyclopedia.pub Phytate forms a white precipitate with Fe³⁺ ions. google.comencyclopedia.pub The amount of phytate can then be determined indirectly by measuring the residual iron in the supernatant after precipitation or directly by analyzing the phosphorus or iron content in the isolated ferric phytate precipitate. cerealsgrains.orgcerealsgrains.org

Another approach involves extracting with an aqueous acid solution at a low pH (around 1) and then precipitating phytin from the acid extract by adding a solution containing bicarbonate ions to achieve a pH of 7-8. google.com This method aims to precipitate phytin while inorganic phosphates remain in solution. google.com Further purification steps may involve redissolving the precipitate in mineral acid and treating it with denaturing agents like sulfur dioxide, ether, or formaldehyde (B43269) to eliminate protein-phytin complexes. google.com Precipitation with ammonia, sodium hydroxide (B78521), or potassium hydroxide has also been used. google.com

Precipitation-based methods, while historically significant, can be subject to limitations, including potential co-precipitation of lower inositol phosphates and variability in the composition of the ferric phytate precipitate, which can affect the accuracy of calculations based on iron or phosphorus ratios. nih.govcerealsgrains.org

Quantitative Determination Methods

Following extraction and isolation, various methods are employed for the quantitative determination of phytin.

Colorimetric assays coupled with spectrophotometry are widely used for the quantitative determination of phytin, often by indirectly measuring the phosphate (B84403) or iron associated with phytate. nih.govcerealsgrains.orgcerealsgrains.orgresearchgate.net

A common principle involves the molybdenum blue reaction, where the phosphorus released from phytate (after digestion) reacts with molybdate (B1676688) to form a complex that is then reduced to a blue compound, measurable by spectrophotometry, typically at 830 nm or 640 nm. nih.govcerealsgrains.org

Another approach utilizes the Wade reagent, a complex of FeCl₃ and sulfosalicylic acid that exhibits absorbance around 500 nm. nih.govresearchgate.net In the presence of phytic acid, iron(III) binds to phytate, causing a decrease in the absorbance of the ferric-sulfosalicylic acid complex. nih.govresearchgate.net The decrease in absorbance is proportional to the phytate concentration. nih.gov This method has been applied to determine phytic acid in various seed meals and protein isolates. researchgate.net

Spectrophotometric methods can also be based on the formation of a colored complex between calcium ions and a reagent like glyoxal (B1671930) bis(2-hydroxianiline) (GBHA) in an alkaline medium, where the presence of phytic acid inhibits this complex formation. researchgate.net The decrease in color intensity is then related to the phytic acid concentration. researchgate.net This method has shown a linear range from 1.0 to 12.5 mg/L for phytic acid in aqueous solution. researchgate.net

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ion Exchange Chromatography (IEC), offer advantages in separating phytin from other inositol phosphates and interfering substances, leading to more accurate quantification. cerealsgrains.orgnih.govird.fr

Ion Exchange Chromatography is well-suited for separating charged molecules like phytin. khanacademy.org Anion-exchange chromatography is commonly used, where negatively charged phytate binds to a positively charged stationary phase and is eluted using a mobile phase with increasing salt concentration or changing pH. nih.govird.frkhanacademy.orgresearchgate.net This allows for the separation of inositol hexaphosphate (IP6, phytin) from lower inositol phosphates (IP5, IP4, IP3, etc.) and inorganic phosphate. cerealsgrains.orgnih.gov Different anion-exchange columns and elution gradients (e.g., using NaCl or HCl) have been developed for this purpose. cerealsgrains.orgnih.govresearchgate.net

HPLC, often coupled with ion exchange principles (Ion-Exchange HPLC), is widely applied for phytin analysis in various matrices, including food and biological samples. nih.govird.frkhanacademy.org HPLC systems can utilize different detectors, although phytin itself does not strongly absorb UV or visible light, necessitating indirect detection methods or specialized detectors like conductivity detectors or refractive index detectors. cerealsgrains.orgnih.govird.fr Reversed-phase HPLC with ion-pair chromatography has also been used. cerealsgrains.org HPLC methods can provide good resolution of different inositol phosphates, allowing for their individual quantification. cerealsgrains.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules and can also be used for quantitative analysis of mixtures. acs.orgnih.gov While primarily a structural tool, NMR can provide valuable information about the different forms of inositol phosphates present in a sample. nih.govgoogle.comed.ac.uk

NMR spectroscopy can be used to identify and confirm the structure of isolated phytin based on its characteristic spectral signals. researchgate.netresearchgate.net Different NMR experiments (e.g., ¹H NMR, ¹³C NMR, and 2D NMR techniques) can provide detailed information about the chemical environment of the hydrogen and carbon atoms in the inositol ring and the phosphate groups. acs.orgnih.goved.ac.uk

In addition to structural elucidation, quantitative NMR (qNMR) can potentially be applied to determine the concentration of phytin in suitable samples, provided that well-resolved signals are available and appropriate internal standards are used. acs.org While less common for routine high-throughput quantification compared to chromatographic or spectrophotometric methods, NMR offers the advantage of providing structural confirmation simultaneously with quantification. acs.orgresearchgate.net Automated methods for identifying and quantifying structural groups from NMR spectra are being developed, which could enhance the application of NMR in complex samples containing phytin and related compounds. acs.org

Electrophoretic Techniques (Paper Chromatography, Capillary Isotachophoresis)

Electrophoretic techniques have played a significant role in the separation and analysis of inositol phosphates, including phytin. These methods leverage the charge differences of the phosphorylated inositols to achieve separation under an electric field.

Paper Chromatography: Early applications of paper chromatography for separating inositol phosphates date back to the mid-20th century. mdpi.com This technique involved the separation of phytate hydrolysis products on paper, often followed by detection using methods like molybdate-perchlorate spray and UV irradiation. umich.edu While foundational, early paper chromatography methods sometimes struggled to differentiate between closely related inositol phosphate isomers like InsP5 and InsP6. mdpi.com High-voltage paper electrophoresis (HVPE) later offered improved separation of inositol phosphate isomers. mdpi.com The migration of inositol phosphates in paper electrophoresis can be influenced by factors such as the buffer system used. umich.eduumich.edu

Capillary Isotachophoresis (cITP): Capillary isotachophoresis is another electrophoretic method applied to the analysis of phytin and lower inositol phosphates. mdpi.comnih.govresearchgate.net cITP separates ions based on their electrophoretic mobility in a discontinuous buffer system, resulting in the formation of sharpened zones of analytes. libretexts.orgresearchgate.net This technique has been utilized to determine phytate content in various plant samples, including rice, rye, wheat, and barley. mdpi.comnih.gov Sample preparation for cITP analysis of plant extracts often involves purification steps, such as precipitation with iron(III) and conversion to the sodium salt form. mdpi.com Capillary isotachophoresis can also be coupled online with capillary zone electrophoresis (CZE) for enhanced separation and detection of phytic acid and other inositol phosphates. mdpi.comnih.gov This coupled approach has been used for the analysis of phytic acid in samples like meat additives. mdpi.com Advantages of electrophoretic methods like cITP include relatively simple sample preparation, sufficient sensitivity, speed of analysis, and lower running costs compared to some chromatographic methods. nih.gov

Challenges and Considerations in Phytin Quantification

Quantifying phytin accurately presents several challenges due to its chemical properties and the complexity of the matrices in which it is found.

Lack of a Specific Reagent: One of the primary challenges is the absence of a single, specific reagent that directly reacts only with phytin for quantification. researchgate.net Consequently, many quantification methods rely on indirect measurements, such as determining the amount of inositol or phosphate released after hydrolysis, or exploiting the stoichiometric relationship between phytate and specific cations it chelates. researchgate.net

Complexation with Cations: Phytin's strong ability to chelate multivalent metal ions (e.g., Ca²⁺, Mg²⁺, Fe²⁺, Fe³⁺, Zn²⁺) is fundamental to its biological function but complicates its analysis. nih.govoup.comresearchgate.net The formation of insoluble complexes with these cations can interfere with extraction and accurate measurement. nih.govumich.edu

Presence of Lower Inositol Phosphates: Food processing, storage, germination, and enzymatic activity can lead to the hydrolysis of phytin into lower inositol phosphates (InsP1-InsP5). nih.govresearchgate.net Many analytical methods, particularly older precipitation-based techniques, may not distinguish between InsP6 and these lower phosphorylated forms, leading to overestimation of phytin content. mdpi.comnih.govoup.com Accurate quantification often requires methods capable of separating and quantifying individual inositol phosphates. mdpi.comoup.com

Matrix Effects: The composition of the sample matrix (e.g., presence of other phosphates, organic compounds, and ions) can significantly influence the accuracy of phytin determination. nih.govcabidigitallibrary.org Sample preparation steps are crucial to minimize matrix interference.

Variability in Stoichiometry: Precipitation-based methods, which historically were common for phytate determination, can suffer from variable stoichiometry of the precipitate formed with iron(III), further contributing to inaccuracies. researchgate.net

Absence of Chromophores: Inositol phosphates, including phytin, lack strong chromophores, making direct detection using standard UV-Vis spectroscopy challenging without derivatization. mdpi.comcabidigitallibrary.org This necessitates the use of more sophisticated detection methods or post-column derivatization in techniques like chromatography and electrophoresis. mdpi.comcabidigitallibrary.org

Sample Homogeneity: For solid samples like grains, ensuring sample homogeneity is critical, as phytin distribution within the kernel can be uneven (e.g., concentrated in the bran). nih.govresearchgate.netnerc.ac.uk Inadequate homogenization can lead to significant variations in results. nerc.ac.uk

These challenges highlight the need for robust and specific analytical methods, such as advanced chromatographic and electrophoretic techniques coupled with sensitive detection methods, to accurately quantify phytin and understand its role in various systems. mdpi.comcabidigitallibrary.org

Ecological and Agricultural Implications of Phytin Dynamics

Genetic Approaches for Low-Phytin Genotypes

Genetic strategies focus on developing crop varieties with reduced levels of phytic acid in their seeds, often referred to as low-phytin (lpa) genotypes. nih.govfrontiersin.org These mutants have been identified or created in various staple crops, including maize, rice, barley, wheat, and soybean. nih.govfrontiersin.orgnih.govfrontiersin.org

The development of lpa mutants often involves targeting genes involved in phytic acid biosynthesis or transport. frontiersin.orgnih.gov For example, mutations in inositol (B14025) phosphate (B84403) kinase genes or MRP (Multidrug Resistance-associated Protein) genes, which are involved in the transport of phytic acid into vacuoles, have been shown to reduce phytic acid content in seeds. frontiersin.orgnih.gov

Studies on lpa genotypes have demonstrated a significant reduction in seed phytic acid phosphorus, often accompanied by an increase in inorganic phosphorus, with little change in total seed phosphorus. researchgate.netnih.gov For instance, a low phytic acid wheat mutant showed a 43% decrease in phytic acid in the bran and a nearly four-fold increase in inorganic phosphorus. researchgate.net In durum wheat, complete null genotypes for TdMRP3 genes showed an approximately 85% reduction in phytic acid. frontiersin.org

While lpa mutants offer potential benefits for improving mineral bioavailability and reducing phosphorus excretion in animal manure, challenges remain. Some lpa mutants have shown reduced yields or undesirable agronomic performance. nih.govresearchgate.netnih.gov However, ongoing breeding efforts and the use of technologies like genomic selection and gene editing are aimed at developing high-yielding, stress-tolerant lpa crops. researchgate.netnih.gov

Agronomic Practices Influencing Phytin Accumulation

Agronomic practices can also influence phytin accumulation in crops and its subsequent fate in the environment. While the direct impact of specific agronomic practices solely on phytin accumulation within the plant is less extensively documented compared to genetic approaches, practices affecting soil health, nutrient availability, and residue management can indirectly influence phytin dynamics.

Nutrient management, particularly phosphorus fertilization, can also play a role. Excessive phosphorus application can lead to the accumulation of phosphorus in the soil, including organic forms like phytin, which may not be readily available to plants and could contribute to environmental issues. nih.govunl.edu Conversely, optimizing phosphorus fertilization based on soil testing and plant needs can help manage the soil phosphorus pool more effectively.

Crop residue management is another relevant aspect. Plant residues contain phytin, and how these residues are managed (e.g., incorporated into the soil or removed) can influence the input of phytin into the soil organic phosphorus pool. researchgate.net

Biofortification Strategies in Staple Crops

Biofortification aims to increase the density of essential micronutrients in staple crops through plant breeding and other methods. ufl.edunrfhh.complantarc.com While the primary goal is to improve human and animal nutrition by increasing micronutrient content, strategies to reduce phytic acid are often integrated into biofortification programs to enhance the bioavailability of these minerals. nih.govresearchgate.netnih.govhapres.com

Phytic acid is a known anti-nutrient that chelates minerals like iron, zinc, calcium, and magnesium, making them less available for absorption in monogastric organisms, including humans. nih.govfrontiersin.orgresearchgate.nethapres.com Therefore, reducing phytic acid content in biofortified crops is a key strategy to improve the nutritional impact. researchgate.netnih.govhapres.com

Biofortification efforts often combine conventional breeding with molecular approaches, including genetic engineering, to develop crops with both elevated micronutrient levels and reduced phytic acid. researchgate.netnrfhh.complantarc.comfrontiersin.org For example, transgenic plants with decreased concentrations of anti-nutrients like phytate have been developed to improve mineral bioavailability. nrfhh.com

The HarvestPlus program, a global alliance, focuses on breeding staple crops like rice, wheat, maize, beans, and sweet potato for enhanced levels of iron, zinc, and provitamin A, often considering the reduction of phytic acid to maximize the bioavailability of iron and zinc. ufl.edufrontiersin.orgresearchgate.net

While biofortification through the development of lpa crops holds significant promise for addressing micronutrient malnutrition and potentially reducing environmental phosphorus loads from animal waste, challenges related to maintaining yield and agronomic performance in lpa varieties are being addressed through ongoing research and breeding programs. nih.govresearchgate.netnih.govhapres.com

Here is a data table summarizing some findings related to low-phytin genotypes:

| Crop | Genetic Modification/Mutation | Effect on Phytic Acid Content | Effect on Inorganic Phosphorus | Effect on Total Phosphorus | Source |

| Wheat | Low phytic acid mutant | 43% reduction in bran | Nearly four-fold increase in bran | Little effect | researchgate.net |

| Durum Wheat | TdMRP3 complete null genotypes | ~85% reduction | Increased essential micronutrients (Fe, Zn, Mn) | Not specified | frontiersin.org |

| Maize | lpa2 mutant | ~30% reduction | ~3-fold increase | Similar to wild-type | nih.gov |

| Barley | lpa1-1 mutant | Reduced seed phytic acid P | Increased inorganic P | Unchanged total P | nih.gov |

| Soybean | Low-phytate genotypes | Reduced seed phytate-P | Not specified | Not specified | frontiersin.org |

Role of Microbial Phytases in Environmental Phosphorus Management

Microbial phytases (myo-inositol hexakisphosphate phosphohydrolases, EC 3.1.3.8 and EC 3.1.3.26) are enzymes produced by a diverse array of microorganisms, including bacteria, fungi, yeasts, and microalgae nih.govfrontiersin.orgmdpi.comekb.egresearchgate.netdut.ac.za. These enzymes play a crucial role in the biogeochemical cycling of phosphorus by catalyzing the hydrolysis of phytin (phytic acid) nih.govfrontiersin.orgresearchgate.netdut.ac.zaresearchgate.netmdpi.com. This enzymatic breakdown releases inorganic phosphate (Pi) and lower inositol phosphates from the phytate molecule nih.govresearchgate.netdut.ac.zaresearchgate.net.

The ability of microbial phytases to mineralize organic phosphorus from phytin has significant implications for both environmental sustainability and agricultural productivity frontiersin.orgmdpi.com. Phytin is often poorly utilized by plants and monogastric animals due to insufficient levels of intrinsic phytase activity in their digestive systems or roots frontiersin.orgnih.gov. This leads to a substantial accumulation of phytate-bound phosphorus in soil and animal waste researchgate.netjscimedcentral.com.

In agricultural settings, the low bioavailability of phytin phosphorus necessitates the extensive use of inorganic phosphate fertilizers to meet crop nutritional demands frontiersin.orgjscimedcentral.com. However, the overuse of these fertilizers can lead to phosphorus runoff into water bodies, contributing to eutrophication – the excessive enrichment of water with nutrients, causing algal blooms and oxygen depletion researchgate.netjscimedcentral.comtandfonline.com. Similarly, undigested phytate in animal manure is a major source of phosphorus pollution from livestock operations nih.govekb.egresearchgate.netresearchgate.net.

Microbial phytases offer a biotechnological solution to these challenges. By hydrolyzing phytin in soil, microbial phytases, whether from native soil microbes or applied as biofertilizers, increase the pool of plant-available inorganic phosphate nih.govfrontiersin.orgmdpi.comjscimedcentral.comscirp.orgfrontiersin.org. This enhanced phosphorus availability can improve plant growth and yield, potentially reducing the reliance on synthetic phosphate fertilizers frontiersin.orgjscimedcentral.comscirp.orgfrontiersin.org. Studies have shown that adding phytase or phytase-producing microbial strains to soil can increase phosphorus availability for plants nih.gov. For example, Bacillus subtilis has been shown to increase soil organic phosphorus and enhance the growth of Solanum tuberosum L. nih.gov. Transgenic plants engineered to express microbial phytases can also secrete these enzymes into the rhizosphere, improving phosphorus accumulation in the plants and potentially reducing soil and groundwater pollution by organic phosphorus compounds frontiersin.orgscirp.org.

Furthermore, supplementing animal feed, particularly for monogastric animals like poultry, swine, and fish, with microbial phytases significantly improves the digestibility of phytate phosphorus nih.govekb.egresearchgate.netresearchgate.netmdpi.comjscimedcentral.comtandfonline.com. This increased utilization of dietary phosphorus reduces the amount of phosphorus excreted in manure, thereby mitigating the environmental pollution load on soil and water resources nih.govekb.egresearchgate.netresearchgate.netjscimedcentral.comtandfonline.com. Research indicates that phytase supplementation can lead to a considerable reduction in phosphorus excretion in animal waste researchgate.netjscimedcentral.com. For instance, microbial phytase supplementation in corn-soy diets has been shown to enhance phytate P utilization and diminish water-soluble phosphorus absorption in poultry excreta jscimedcentral.com.

The effectiveness of microbial phytases is influenced by factors such as pH and temperature, which vary depending on the microbial source nih.govfrontiersin.orgdut.ac.zatandfonline.com. Bacterial phytases, for instance, can exhibit stability over a wider pH range compared to plant phytases frontiersin.org. The diverse properties of microbial phytases make them valuable tools for sustainable agriculture and environmental management by unlocking phytin-bound phosphorus and reducing the ecological footprint associated with phosphorus deficiency and pollution frontiersin.orgmdpi.comekb.egfrontiersin.org.

While specific quantitative data varies across studies and applications, the general consensus from research findings underscores the significant potential of microbial phytases in enhancing phosphorus bioavailability from phytin in both soil and animal feed, leading to improved nutrient utilization and reduced environmental phosphorus pollution. Detailed research findings on specific microbial strains, enzyme activities under various environmental conditions, and their impact on phosphorus dynamics are extensively documented in the scientific literature.

Emerging Research Areas and Biotechnological Applications

Engineered Phytases for Enhanced Performance and Specificity

Phytases are enzymes that catalyze the stepwise hydrolysis of phytin, releasing inorganic phosphate (B84403) and lower inositol (B14025) phosphates. frontiersin.orgresearchgate.netresearchgate.netacademicjournals.org While naturally occurring phytases exist, protein engineering and directed evolution are actively being employed to develop engineered phytases with improved catalytic efficiency, thermostability, pH optima, and substrate specificity for various industrial applications. frontiersin.orgresearchgate.netresearchgate.netnih.govresearchgate.netgoogle.comnih.govgoogle.com

Protein Engineering for Improved Catalytic Efficiency

Protein engineering strategies aim to modify the structure of phytases to enhance their ability to break down phytin more effectively. This involves identifying key amino acid positions that influence catalytic activity and introducing mutations to optimize the enzyme's performance. researchgate.netgoogle.com For instance, studies have identified specific mutation sites, such as R121A and G342F in a phytase mutant, which significantly improved its specific activity. google.com Directed evolution campaigns have also been successful in generating phytase variants with enhanced activity under various conditions. researchgate.net

Tailored Phytases for Specific Substrate Hydrolysis

Phytin hydrolysis by phytases occurs in a stepwise manner, producing various lower inositol phosphates. frontiersin.orgresearchgate.netwikipedia.org Different phytases can initiate hydrolysis at specific positions on the inositol ring and exhibit varying preferences for these intermediate compounds. researchgate.netwikipedia.org Tailoring phytases for specific substrate hydrolysis involves engineering enzymes that can efficiently cleave phosphate groups from particular inositol phosphate isomers. Research is ongoing to develop phytases that can overcome the challenge of reduced hydrolysis on lower phosphorylated inositol species (≤InsP4), which tend to accumulate during the reaction. frontiersin.orgresearchgate.net

Phytin and Inositol Phosphate Signaling in Cellular Processes (Beyond Storage)

Beyond its role as a storage molecule, phytin (InsP6) and its related inositol phosphates play crucial roles as signaling molecules in a multitude of cellular processes in eukaryotes. ijcmas.comresearchgate.netau.dkencyclopedia.pubresearchgate.netoup.comsemanticscholar.orgmdpi.comnih.gov These molecules are involved in diverse functions including protein and carbohydrate metabolism, response to oxidative stress, regulation of phosphate homeostasis, protein folding and trafficking, endo- and exocytosis, oocyte maturation, cell division and differentiation, and regulation of gene expression. ijcmas.comresearchgate.netau.dkencyclopedia.pubresearchgate.netoup.comsemanticscholar.orgnih.gov Inositol phosphates, such as inositol 1,4,5-trisphosphate (InsP3), are well-established second messengers involved in signal transduction pathways, often mediating the release of intracellular calcium. encyclopedia.pubresearchgate.netoup.comsemanticscholar.orgnih.govwikipedia.org The complex network of inositol polyphosphates and pyrophosphates acts as key signaling modulators impacting various cellular activities and energy homeostasis. encyclopedia.pubresearchgate.netsemanticscholar.org

Innovative Applications in Material Science and Preservation

The chelating ability of phytin, particularly its strong affinity for metallic cations, has led to its exploration in innovative applications in material science and preservation. ijcmas.comresearchgate.netnih.govwikipedia.org

Paper Preservation Techniques

Phytic acid has shown utility in the preservation of paper, particularly in the context of iron gall ink corrosion. ijcmas.comresearchgate.netnih.govcac-accr.ca Iron gall ink, historically used on paper, contains iron ions that can catalyze the oxidation of cellulose, leading to paper degradation. nih.govcac-accr.ca Phytic acid can chelate these iron ions, preventing or slowing down the oxidative process and thus extending the lifespan of paper documents. nih.govcac-accr.ca The use of calcium phytate in paper conservation has become a recognized method for treating ink-corroded manuscripts. cac-accr.ca